(4R,5R)-4-Acetyl-5-(4-nitrophenyl)oxolan-2-one
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Overview
Description
(4R,5R)-4-Acetyl-5-(4-nitrophenyl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolane ring substituted with an acetyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-Acetyl-5-(4-nitrophenyl)oxolan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and a chiral oxirane derivative.
Formation of the Oxolane Ring: The oxolane ring is formed through a cyclization reaction, often catalyzed by a Lewis acid such as boron trifluoride etherate.
Acetylation: The acetyl group is introduced via an acetylation reaction using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-Acetyl-5-(4-nitrophenyl)oxolan-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The oxolane ring can be oxidized to form a lactone or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: (4R,5R)-4-Acetyl-5-(4-aminophenyl)oxolan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized oxolane derivatives.
Scientific Research Applications
(4R,5R)-4-Acetyl-5-(4-nitrophenyl)oxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s chiral nature makes it a potential candidate for drug development, particularly in the design of enantiomerically pure pharmaceuticals.
Materials Science: It can be used in the development of novel materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of (4R,5R)-4-Acetyl-5-(4-nitrophenyl)oxolan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-Acetyl-5-(4-aminophenyl)oxolan-2-one: A reduced derivative with an amino group instead of a nitro group.
(4R,5R)-4-Acetyl-5-(4-methoxyphenyl)oxolan-2-one: A derivative with a methoxy group instead of a nitro group.
(4R,5R)-4-Acetyl-5-(4-chlorophenyl)oxolan-2-one: A derivative with a chloro group instead of a nitro group.
Uniqueness
(4R,5R)-4-Acetyl-5-(4-nitrophenyl)oxolan-2-one is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and materials science.
Properties
CAS No. |
91478-26-1 |
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Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
(4R,5R)-4-acetyl-5-(4-nitrophenyl)oxolan-2-one |
InChI |
InChI=1S/C12H11NO5/c1-7(14)10-6-11(15)18-12(10)8-2-4-9(5-3-8)13(16)17/h2-5,10,12H,6H2,1H3/t10-,12-/m0/s1 |
InChI Key |
UVFLRCYMRIUNDC-JQWIXIFHSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1CC(=O)OC1C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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